Benzoic acid, 5-(dodecyloxy)-2-iodosyl-
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Overview
Description
Benzoic acid, 5-(dodecyloxy)-2-iodosyl-: is a derivative of benzoic acid, characterized by the presence of a dodecyloxy group and an iodosyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- typically involves the introduction of the dodecyloxy group and the iodosyl group onto the benzoic acid framework. One common method involves the reaction of benzoic acid with dodecanol in the presence of a suitable catalyst to form the dodecyloxy derivative. This intermediate is then subjected to iodination using an appropriate iodinating agent, such as iodine monochloride or N-iodosuccinimide, to introduce the iodosyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzoic acid, 5-(dodecyloxy)-2-iodosyl- .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- undergoes various chemical reactions, including:
Oxidation: The iodosyl group can be oxidized to form iodosyl derivatives.
Reduction: The compound can be reduced to form iodide derivatives.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of iodosyl derivatives.
Reduction: Formation of iodide derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions .
Biology: In biological research, this compound is utilized as a probe to study the effects of iodosyl and dodecyloxy groups on biological systems. It can also be used in the development of new pharmaceuticals .
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, Benzoic acid, 5-(dodecyloxy)-2-iodosyl- is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(dodecyloxy)-2-iodosyl- involves its interaction with specific molecular targets. The iodosyl group can participate in redox reactions, while the dodecyloxy group can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Benzoic acid: The parent compound, lacking the dodecyloxy and iodosyl groups.
Benzyl alcohol: A derivative with a hydroxyl group instead of the carboxyl group.
Benzyl chloride: A derivative with a chlorine atom instead of the carboxyl group.
Uniqueness: Benzoic acid, 5-(dodecyloxy)-2-iodosyl- is unique due to the presence of both the dodecyloxy and iodosyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
112391-36-3 |
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Molecular Formula |
C19H29IO4 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
5-dodecoxy-2-iodosylbenzoic acid |
InChI |
InChI=1S/C19H29IO4/c1-2-3-4-5-6-7-8-9-10-11-14-24-16-12-13-18(20-23)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI Key |
XIMRXWYGBUJMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O |
Origin of Product |
United States |
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